molecular formula C19H21ClF3NO B1261149 Boxidine hydrochloride CAS No. 23239-86-3

Boxidine hydrochloride

Cat. No.: B1261149
CAS No.: 23239-86-3
M. Wt: 371.8 g/mol
InChI Key: WQIGUMCAPSUZKW-UHFFFAOYSA-N
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Description

Boxidine hydrochloride (C₁₉H₂₀F₃NO·ClH) is a quaternary ammonium compound classified as an antihyperlipidemic agent, primarily used to manage elevated cholesterol levels . Its molecular structure features a trifluoromethyl-substituted biphenyl ether linked to a pyrrolidine moiety via an ethylene chain, as depicted in its SMILES notation: C(c1ccc(cc1)-c2ccc(cc2)OCCN3CCCC3)(F)(F)F.Cl * . Synthesized through copper-catalyzed coupling of *p-iodoanisole with p-trifluoromethyl iodobenzene, followed by alkylation with an aziridinium intermediate, this compound demonstrates unique amphophilic properties that contribute to both its therapeutic effects and side effects .

Regulatory identifiers include:

  • Unique Ingredient Identifier (UNII): 3L4BF478JK
  • CAS Registry Number: 23239-86-3
  • NCI Concept Code: C91026

Properties

CAS No.

23239-86-3

Molecular Formula

C19H21ClF3NO

Molecular Weight

371.8 g/mol

IUPAC Name

1-[2-[4-[4-(trifluoromethyl)phenyl]phenoxy]ethyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C19H20F3NO.ClH/c20-19(21,22)17-7-3-15(4-8-17)16-5-9-18(10-6-16)24-14-13-23-11-1-2-12-23;/h3-10H,1-2,11-14H2;1H

InChI Key

WQIGUMCAPSUZKW-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F.Cl

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F.Cl

Other CAS No.

23239-86-3

Synonyms

oxidine
boxidine hydrochloride

Origin of Product

United States

Chemical Reactions Analysis

Structural Features and Reactivity Insights

Boxidine hydrochloride contains:

  • A biphenyl backbone (two benzene rings connected by a single bond).

  • A trifluoromethyl (-CF₃) group (electron-withdrawing).

  • A tertiary amine functional group (protonated as a hydrochloride salt).

Key expected reactivity based on functional groups ( ):

Functional GroupReactivity ProfileExample Reactions
Biphenyl system Susceptible to electrophilic aromatic substitution (halogenation, nitration) at activated positions. Resistance to oxidation under standard conditions.Nitration with HNO₃/H₂SO₄ (meta-directing due to -CF₃).
Trifluoromethyl (-CF₃) Stabilizes adjacent groups via electron withdrawal; enhances acidity of nearby protons.Deactivated toward nucleophilic attack.
Tertiary amine hydrochloride Participates in acid-base reactions (deprotonation with strong bases) or alkylation with electrophiles.Reaction with NaOH to form free amine:
C₁₉H₂₀F₃NH⁺Cl⁻ + NaOH → C₁₉H₂₀F₃N + NaCl + H₂O.

2.1. Acid-Base Reactions

  • Deprotonation : The hydrochloride salt can revert to the free amine under alkaline conditions ( ):
    C₁₉H₂₀F₃NH⁺Cl⁻ + KOH → C₁₉H₂₀F₃N + KCl + H₂O.
    Conditions: Aqueous NaOH/KOH at room temperature.

2.2. Nucleophilic Substitution

  • The amine may undergo quaternization with alkyl halides (e.g., methyl iodide):
    C₁₉H₂₀F₃N + CH₃I → C₁₉H₂₀F₃N⁺CH₃I⁻.
    Conditions: Polar aprotic solvent (DMF), 60–80°C ( ).

2.3. Electrophilic Aromatic Substitution

  • Nitration : The biphenyl system could undergo nitration at the meta position relative to -CF₃:
    C₁₉H₂₀F₃N + HNO₃ → C₁₉H₁₉F₃NNO₂ + H₂O.
    Conditions: Concentrated H₂SO₄, 50°C ( ).

Oxidation and Stability

  • The tertiary amine is resistant to oxidation, but strong oxidizers (e.g., KMnO₄) may cleave the C-N bond under acidic conditions ( ):
    C₁₉H₂₀F₃N + KMnO₄ + H⁺ → Degradation products (unidentified).
    Conditions: Heated acidic solution.

Limitations and Research Gaps

No peer-reviewed studies or patents detailing this compound’s synthetic or metabolic pathways were identified in the provided sources. Experimental validation is required to confirm these hypothesized reactions.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Compound Molecular Formula Primary Indication Mechanism of Action Notable Side Effects UNII/CAS
Boxidine HCl C₁₉H₂₀F₃NO·ClH Hypercholesterolemia Cholesterol synthesis inhibition Pulmonary foam cell accumulation 3L4BF478JK / 23239-86-3
Clinofibrate C₂₈H₃₆O₆ Hyperlipidemia PPAR-α activation (probable) Gastrointestinal disturbances 0374EZJ8CU / 52549-43-4
Triparanol C₂₄H₂₃ClO Hypercholesterolemia Cholesterol biosynthesis inhibition (desmosterol accumulation) Cataracts, hepatotoxicity N/A
Levocarnitine C₇H₁₅NO₃ Carnitine deficiency Fatty acid transport facilitation Nausea, seizures 0G389FZZ9M / 541-15-1

Mechanistic and Efficacy Differences

  • Boxidine vs. Clinofibrate: While both reduce lipid levels, Boxidine directly inhibits cholesterol synthesis, whereas Clinofibrate likely modulates lipid metabolism via peroxisome proliferator-activated receptor-alpha (PPAR-α) activation, similar to other fibrates . Clinofibrate’s diester structure (evidenced by its SMILES: O(c1ccc(C2(CCCCC2)c2ccc(OC(CC)(C)C(=O)O)cc2)cc1)C(CC)(C)C(=O)O) enables enhanced solubility and tissue penetration compared to Boxidine’s rigid biphenyl-pyrrolidine framework .
  • Boxidine vs. Triparanol: Both inhibit cholesterol synthesis, but Triparanol targets the enzyme 24-dehydrocholesterol reductase, leading to toxic desmosterol accumulation, whereas Boxidine’s mechanism remains less defined but avoids desmosterol-related toxicity .

Side Effect Profiles

This compound is notable for inducing pulmonary foam cell accumulation, a side effect shared with other amphophilic drugs like chlorphentermine and chloroquine . This contrasts with Clinofibrate’s milder gastrointestinal effects and Triparanol’s association with cataracts and liver damage .

Research Findings

  • Pulmonary Toxicity: Chronic Boxidine administration in animal models resulted in alveolar foam cell deposition, a phenomenon attributed to its amphophilic nature disrupting lipid metabolism in pulmonary tissues .
  • Efficacy: Boxidine’s cholesterol-lowering efficacy is comparable to AY-9944 but with a distinct pharmacokinetic profile due to its quaternary ammonium structure, which may reduce systemic absorption and enhance hepatic targeting .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Boxidine hydrochloride in pharmaceutical formulations?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used. Parameters include a C18 column (4.6 × 150 mm, 5 µm), mobile phase of acetonitrile:phosphate buffer (pH 3.0) (60:40 v/v), flow rate of 1.0 mL/min, and detection at 254 nm. Validation requires linearity (1–50 µg/mL, R² > 0.999), precision (RSD < 2%), and recovery (98–102%) .
  • Sample Preparation : Dissolve in methanol, filter (0.45 µm), and dilute to avoid matrix interference. Include internal standards (e.g., pyridoxine hydrochloride) for accuracy .

Q. What is the established mechanism of action of this compound in cholesterol modulation?

  • Mechanism : As a quaternary ammonium compound, Boxidine inhibits intestinal cholesterol absorption by binding to bile acids, reducing micelle formation. It also upregulates hepatic LDL receptor expression, enhancing cholesterol clearance. Validate via in vitro assays (Caco-2 cell uptake) and in vivo LDL-C reduction studies in hyperlipidemic models .

Q. How should researchers handle this compound to mitigate toxicity risks?

  • Safety Protocols : Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Store in a locked, ventilated area. In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes. Toxicity LD₅₀ (oral, rat) > 2000 mg/kg; no carcinogenicity reported, but handle as a potential irritant .

Advanced Research Questions

Q. How can experimental designs resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Approach :

  • Hypothesis Testing : Use factorial designs to isolate variables (e.g., dosage, formulation excipients) affecting bioavailability .
  • Controlled Comparisons : Parallel in vitro (e.g., solubility, permeability assays) and in vivo (rodent pharmacokinetics) studies under identical conditions. Address confounding factors like metabolism differences using LC-MS/MS for metabolite profiling .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify significant deviations. Report effect sizes and confidence intervals .

Q. What strategies optimize this compound formulations for enhanced bioavailability?

  • Formulation Optimization :

  • Excipient Screening : Use viscosity-reducing agents (e.g., sucrose, sodium molybdate) to improve dissolution. Validate via in vitro release kinetics (Table 10: Zero-order kinetics preferred for sustained release) .
  • Bioavailability Studies : Conduct crossover trials in animal models comparing oral suspension vs. fast-dissolving tablets. Measure AUC and Cₘₐₓ via plasma sampling at 0, 1, 2, 4, 8, 12, 24 hours .

Q. How should stability studies be designed to assess this compound under varied environmental conditions?

  • Protocol :

  • ICH Guidelines : Test accelerated stability (40°C/75% RH) and long-term (25°C/60% RH) over 6–24 months. Monitor degradation products via HPLC-MS.
  • Critical Parameters : pH stability (test ranges 2–9), photodegradation (ICH Q1B light exposure), and hygroscopicity (dynamic vapor sorption) .

Data Analysis & Reporting

Q. What statistical methods are robust for pharmacokinetic data analysis of this compound?

  • Analysis Framework :

  • Non-Compartmental Analysis (NCA) : Calculate AUC₀–∞, t₁/₂, and CL/F using software like Phoenix WinNonlin.
  • Compartmental Modeling : Fit data to two-compartment models with first-order absorption. Validate with AIC/BIC criteria .
    • Reporting Standards : Follow CONSORT guidelines for preclinical trials. Include raw data in supplementary files (e.g., .csv format) with metadata on instrumentation .

Contradiction Management

Q. How to address conflicting results in this compound’s hypocholesterolemic efficacy across studies?

  • Root-Cause Analysis :

  • Study Design Audit : Compare dosing regimens (e.g., 10 mg/kg vs. 50 mg/kg), animal strains (Sprague-Dawley vs. Wistar), and diet (high-fat vs. standard chow).
  • Meta-Analysis : Pool data from 5+ studies using random-effects models. Assess heterogeneity via I² statistics; subgroup by methodology .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Boxidine hydrochloride
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Boxidine hydrochloride

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